N,N,N',N'-四乙基对苯二甲酰胺

描述

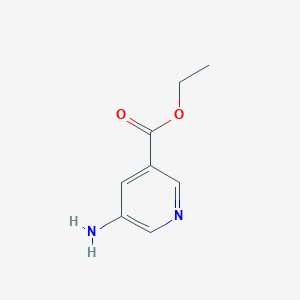

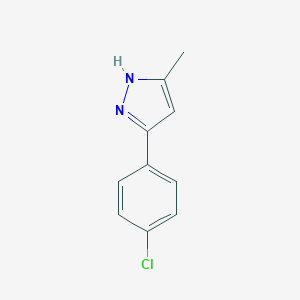

N,N,N',N'-Tetraethylterephthalamide is a derivative of terephthalamide, which is a compound characterized by an aromatic core with amide functional groups. The tetraethyl variant implies that the nitrogen atoms in the amide groups are substituted with ethyl groups. This structural modification can influence the compound's physical, chemical, and interaction properties.

Synthesis Analysis

The synthesis of N,N,N',N'-Tetraethylterephthalamide is not directly described in the provided papers. However, analogous compounds, such as those discussed in the papers, are typically synthesized through the condensation of terephthalic acid or its derivatives with the appropriate amines—in this case, diethylamine. The process would likely involve activating the carboxylic acid groups to make them more reactive towards amine nucleophiles, possibly through the formation of acid chlorides or esters .

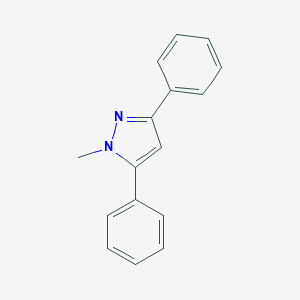

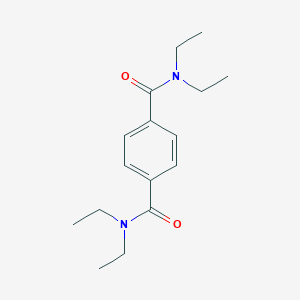

Molecular Structure Analysis

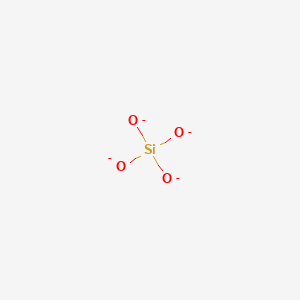

The molecular structure of N,N,N',N'-Tetraethylterephthalamide would be expected to exhibit a planar aromatic ring with two amide groups attached at opposite ends. The ethyl substituents would add steric bulk, potentially affecting the rotation of the amide groups out of the plane of the aromatic ring. This is similar to the structures of other terephthaldiamides, where the amide groups are significantly rotated out of the central aromatic plane, and the carbonyl carbon may lie out of the aromatic ring plane .

Chemical Reactions Analysis

While specific reactions of N,N,N',N'-Tetraethylterephthalamide are not detailed in the provided papers, amides in general are known to participate in various chemical reactions. They can undergo nucleophilic acyl substitution, where the amide bond is cleaved by nucleophiles. They can also be involved in electron-donor-acceptor interactions, as seen with other aromatic compounds acting as weak electron acceptors . Additionally, the presence of the ethyl groups could influence the reactivity of the amide bond by providing steric hindrance.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N,N',N'-Tetraethylterephthalamide would be influenced by its molecular structure. The presence of the ethyl groups would likely increase the compound's hydrophobicity compared to unsubstituted terephthalamide. The electron-donating nature of the alkyl groups could also affect the electron density of the aromatic ring and the amide carbonyls, potentially altering the compound's ability to engage in hydrogen bonding and charge-transfer interactions . The molecular packing of such compounds tends to exploit weak hydrogen bonds like C-H···O and C-H···π interactions, which could be relevant for the compound's solid-state properties .

科学研究应用

聚合物改性和应用:

- TATA 已被研究其在改性聚丙烯 (PP) 中的作用。它影响 PP 的结晶动力学和形态,充当异相成核剂并导致形成 β-PP。这种改性不仅缩短了结晶时间,还提高了 PP 的结晶温度,影响其机械性能(沈涂、李、甘和翁,2007 年)。

- 另一项研究发现,向 PP 中添加 TATA 可提高其冲击强度、弯曲强度和模量,尽管拉伸强度基本保持不变(沈涂、李和翁,2006 年)。

化学传感和环境应用:

- TATA 已用于对苯二甲酸盐剂量计中,这是一种在声化学研究中广泛使用的工具,用于检测水溶液中的羟基自由基。此应用在环境和化学传感方面具有重要意义(方、马克和松塔格,1996 年)。

纳米技术和药物输送系统:

- 在纳米技术领域,TATA 是构建基于金属有机骨架 (MOF) 的药物纳米载体的关键组成部分。其在各种生物基质中的定量分析对于了解其分布和功效至关重要(Baati、Horcajada、David、Gref、Couvreur 和 Serre,2012 年)。

电子和光学材料:

- TATA 衍生物因其在有机晶体管等电子设备中的应用而受到探索。它们的改性会影响固态器件中的溶解度、聚集和堆积,从而影响其电子性能(Kobaisi、Bhosale、Latham、Raynor 和 Bhosale,2016 年)。

晶体学和材料科学:

- 已经确定了 TATA 衍生物(如四苄基对苯二甲酰胺)的晶体结构,揭示了涉及各种相互作用的复杂堆积。这些知识有助于理解这些化合物的材料特性(琼斯和琼斯,2011 年)。

属性

IUPAC Name |

1-N,1-N,4-N,4-N-tetraethylbenzene-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-5-17(6-2)15(19)13-9-11-14(12-10-13)16(20)18(7-3)8-4/h9-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSCSRXSQKTCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165497 | |

| Record name | N,N,N',N'-Tetraethylterephthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15394-30-6 | |

| Record name | N,N,N',N'-Tetraethylterephthalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015394306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N',N'-Tetraethylterephthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。